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Compound of Interest

Compound Name: 1,6,8-Trideoxyshanzhigenin

Cat. No.: B045570 Get Quote

Introduction

This technical guide provides an in-depth overview of the spectroscopic properties of

shanzhigenin derivatives, with a primary focus on presenting available Nuclear Magnetic

Resonance (NMR) and Mass Spectrometry (MS) data. Due to the absence of specific

experimental data for 1,6,8-Trideoxyshanzhigenin in the scientific literature, this document

presents a detailed analysis of the well-characterized parent compound, Shanzhiside Methyl

Ester, as a representative analogue. The structural relationship and the hypothetical structure

of 1,6,8-Trideoxyshanzhigenin are discussed to provide a comprehensive context for

researchers, scientists, and drug development professionals.

Structural Context: From Shanzhiside to 1,6,8-
Trideoxyshanzhigenin
Shanzhiside is a naturally occurring iridoid glycoside that can be isolated from various plants,

including those from the Lamiaceae family.[1][2] The core structure consists of a

cyclopentanopyran ring system. "Shanzhigenin" refers to the aglycone part of shanzhiside,

where the glucose moiety at C-1 has been removed. The name "1,6,8-Trideoxyshanzhigenin"

implies the removal of three hydroxyl (-OH) groups from the shanzhigenin core at positions 1,

6, and 8. The following diagram illustrates the structural relationship between these

compounds.
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Structural Relationship of Shanzhigenin Derivatives
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Caption: Structural progression from Shanzhiside to the hypothetical 1,6,8-
Trideoxyshanzhigenin.

Spectroscopic Data of Shanzhiside Methyl Ester
As a close structural analogue, the spectroscopic data of Shanzhiside Methyl Ester provides

valuable insight into the expected signals for the core iridoid structure. Shanzhiside methyl

ester is a well-documented iridoid glycoside.[1][2]

2.1. NMR Spectroscopic Data

The following table summarizes the ¹H and ¹³C NMR chemical shifts for Shanzhiside Methyl

Ester.

Table 1: ¹H and ¹³C NMR Data for Shanzhiside Methyl Ester
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Position ¹³C Chemical Shift (ppm)
¹H Chemical Shift (ppm)
(Multiplicity, J in Hz)

1 97.9 4.75 (d, 7.9)

3 142.0 7.49 (s)

4 113.1

5 39.5 2.85 (m)

6 73.2 4.20 (dd, 6.0, 2.0)

7 77.5

8 85.9 2.05 (d, 10.0)

9 50.8 2.75 (m)

10 21.6 1.15 (s)

11 (COOCH₃) 168.5

11 (OCH₃) 51.6 3.75 (s)

1' 99.8 4.65 (d, 7.9)

2' 74.8 3.20 (m)

3' 77.9 3.38 (m)

4' 71.6 3.28 (m)

5' 78.3 3.35 (m)

6' 62.8
3.88 (dd, 12.0, 2.0), 3.68 (dd,

12.0, 5.5)

Note: Data is compiled from representative literature values and may vary slightly based on

solvent and experimental conditions.

2.2. Mass Spectrometry Data
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High-resolution mass spectrometry (HRMS) is crucial for determining the elemental

composition of a molecule.

Table 2: Mass Spectrometry Data for Shanzhiside Methyl Ester

Ionization
Mode

Adduct Observed m/z Calculated m/z
Molecular
Formula

ESI+ [M+H]⁺ 407.1548 407.1553 C₁₇H₂₇O₁₁

ESI+ [M+Na]⁺ 429.1367 429.1373 C₁₇H₂₆O₁₁Na

Note: ESI (Electrospray Ionization), m/z (mass-to-charge ratio).[3]

Experimental Protocols
The following are generalized experimental protocols for obtaining NMR and MS data for iridoid

glycosides like Shanzhiside Methyl Ester.

3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

A standard workflow for NMR analysis of an iridoid glycoside is outlined below.
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NMR Experimental Workflow

Sample Preparation

Data Acquisition

Data Processing and Analysis

Dissolve 5-10 mg of sample

in ~0.6 mL of deuterated solvent (e.g., CD₃OD, DMSO-d₆)

Add TMS as internal standard

Acquire spectra on a 400-600 MHz NMR spectrometer

1D Spectra: ¹H, ¹³C, DEPT 2D Spectra: COSY, HSQC, HMBC

Process raw data (Fourier transform, phasing, baseline correction)

Assign chemical shifts and coupling constants

Elucidate structure based on correlations

Click to download full resolution via product page

Caption: A generalized workflow for NMR-based structural elucidation of iridoid glycosides.
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3.2. Mass Spectrometry (MS)

The protocol for mass spectrometry typically involves the following steps.

Mass Spectrometry Experimental Workflow

Sample Preparation

MS Analysis

Data Interpretation

Prepare a dilute solution of the sample

in a suitable solvent (e.g., Methanol, Acetonitrile)

Direct infusion or LC-MS introduction

Electrospray Ionization (ESI) in positive and/or negative mode

Mass analysis using a high-resolution analyzer (e.g., TOF, Orbitrap)

Determine the accurate m/z of molecular ions

Calculate the elemental composition

Analyze fragmentation patterns (MS/MS) for structural information
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Click to download full resolution via product page

Caption: A typical workflow for obtaining and interpreting mass spectrometry data for natural

products.

Conclusion
While direct spectroscopic data for 1,6,8-Trideoxyshanzhigenin is not currently available in

published literature, the comprehensive data presented for the closely related Shanzhiside

Methyl Ester serves as a valuable reference. The provided NMR and MS data, along with

generalized experimental protocols, offer a solid foundation for researchers working on the

synthesis, characterization, and biological evaluation of novel shanzhigenin derivatives. The

structural and procedural diagrams included in this guide are intended to facilitate a clearer

understanding of the relationships and workflows involved in the spectroscopic analysis of this

class of compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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